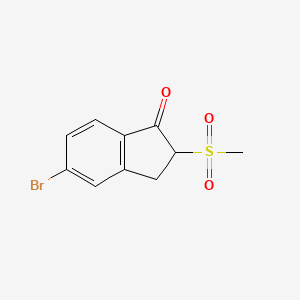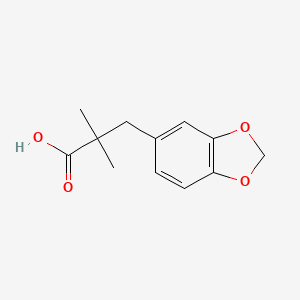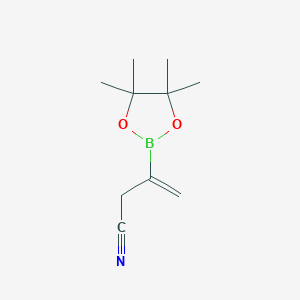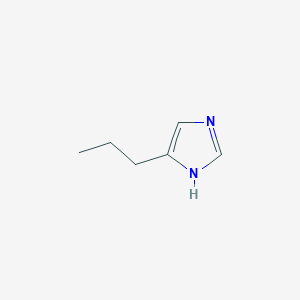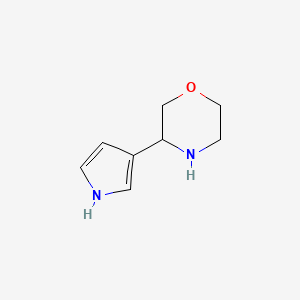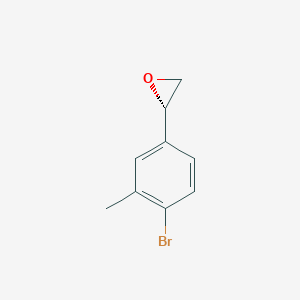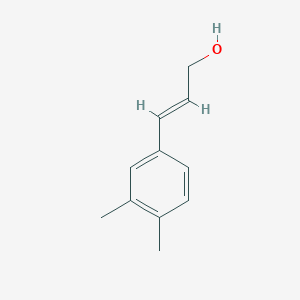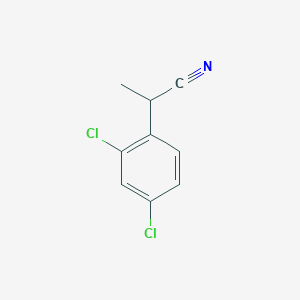
2-(2,4-Dichlorophenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)propanenitrile is an organic compound with the molecular formula C9H7Cl2N. It is a halogenated derivative of benzenes and is characterized by the presence of two chlorine atoms attached to the benzene ring and a nitrile group attached to a propyl chain. This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)propanenitrile typically involves the reaction of 2,4-dichlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,4-Dichlorophenyl)propanoic acid.
Reduction: Formation of 2-(2,4-Dichlorophenyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenyl)propanenitrile is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dichlorophenyl)acetonitrile
- 2-(2,4-Dichlorophenyl)ethanenitrile
- 2-(2,4-Dichlorophenyl)butanenitrile
Comparison
2-(2,4-Dichlorophenyl)propanenitrile is unique due to its specific structural features, such as the propyl chain and the positioning of the chlorine atoms. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H7Cl2N |
|---|---|
Peso molecular |
200.06 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7Cl2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,1H3 |
Clave InChI |
RIZRERDRHVYNRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)C1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



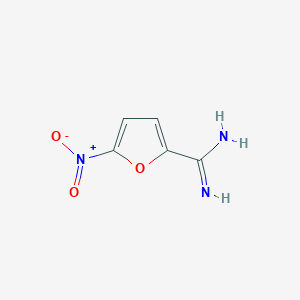
![(1-(Benzo[b]thiophen-3-ylmethyl)cyclopropyl)methanamine](/img/structure/B15322581.png)
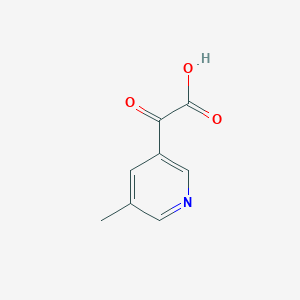
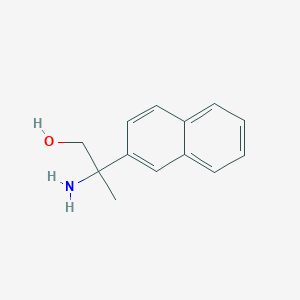
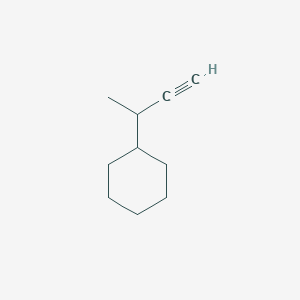
![4-[2-(Propan-2-yl)-1,3-thiazol-5-yl]piperidine](/img/structure/B15322612.png)
